molecular formula C17H20N6O4S B6542370 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-82-9

1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

カタログ番号: B6542370
CAS番号: 1021216-82-9
分子量: 404.4 g/mol
InChIキー: YWPJNQCVGSOPQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring via a 2,5-dimethoxybenzenesulfonyl group.

特性

IUPAC Name

6-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(11-13)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPJNQCVGSOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a triazolo-pyridazine moiety, and a sulfonyl group derived from 2,5-dimethoxybenzene. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to those containing the triazolo-pyridazine structure exhibit antiviral properties. For instance, derivatives of sulfonyltriazoles have shown inhibitory effects against the Yellow Fever Virus (YFV) and other flaviviruses. These compounds demonstrated selectivity for YFV over related viruses, suggesting a targeted mechanism of action that could be relevant for the compound .

Antimicrobial Properties

Research into related sulfonamide derivatives has revealed significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. The incorporation of the triazole and piperazine moieties may enhance this activity through improved binding to bacterial enzymes involved in folate metabolism.

Anticancer Potential

The piperazine derivatives have been explored for their anticancer properties. Studies indicate that modifications in the piperazine structure can lead to increased cytotoxicity against various cancer cell lines. The specific compound under discussion may exhibit similar effects due to its structural components which could interact with cellular pathways involved in tumor growth and proliferation.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as a competitive inhibitor.
  • Modulation of Cellular Signaling Pathways : The triazolo-pyridazine moiety may influence signaling pathways associated with cell proliferation and apoptosis.
  • Interference with Viral Replication : Similar compounds have been shown to inhibit viral RNA polymerases or proteases, suggesting that this compound may disrupt viral life cycles.

Case Studies and Research Findings

StudyFindings
Identified sulfonamide derivatives as effective inhibitors against YFV with low micromolar potency.
Demonstrated antimicrobial activity in related compounds through inhibition of folate synthesis.
Explored anticancer effects in piperazine derivatives showing increased cytotoxicity in vitro.

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the triazolo and pyridazine moieties has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Neuropharmacological Effects
    • The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that it may exhibit anxiolytic and antidepressant-like effects in animal models. The piperazine ring is known for its ability to modulate serotonin receptors, which could contribute to these effects .
  • Antimicrobial Properties
    • Preliminary investigations have shown that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy is attributed to the sulfonyl group, which enhances the compound's ability to penetrate bacterial membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Dimethoxy Substituents : The presence of dimethoxy groups enhances lipophilicity and bioavailability.
  • Triazole Ring : This moiety is essential for biological activity, as it may facilitate binding to target proteins involved in disease pathways .
  • Piperazine Core : Known for its versatility in drug design, modifications to the piperazine ring can significantly alter pharmacokinetic properties.

Case Study 1: Anticancer Screening

A study conducted by Lexicon Pharmaceuticals evaluated various derivatives of the compound against human cancer cell lines. Results indicated that specific modifications to the triazole and piperazine components increased potency against breast and lung cancer cells .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-like behaviors in rodents, compounds similar to 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine demonstrated significant reductions in anxiety levels compared to controls. This suggests potential therapeutic applications in treating anxiety disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers of the Benzenesulfonyl Group

  • 1-(3,4-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS: 1021263-59-1) Structural Difference: The methoxy groups are at the 3,4-positions instead of 2,5-positions. Molecular weight remains identical (404.44 g/mol), but isomerism could lead to divergent pharmacokinetic profiles .

Variations in the Triazolo-Pyridazine Core

  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride
    • Structural Difference : Replaces the benzenesulfonyl group with a methyl substituent on the triazolo ring.
    • Impact : The absence of the sulfonamide group reduces molecular weight (299.19 g/mol for the base) and likely enhances aqueous solubility due to the dihydrochloride salt. This simplification may limit target specificity compared to the sulfonamide-containing analogs .
  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
    • Structural Difference : Incorporates a pyrazole and phenyl group on the triazolo-pyridazine core.
    • Impact : The bulky substituents may enhance hydrophobic interactions with target proteins, improving binding affinity. However, reduced polarity could compromise solubility .

Functional Group Modifications

  • 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic Acid Structural Difference: Replaces the piperazine-linked benzenesulfonyl group with a sulfonyl-acetic acid moiety. This modification could enhance bioavailability but may alter target engagement .
  • 6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine Structural Difference: Substitutes the sulfonamide with a sulfanyl group and adds a fluorophenyl moiety. The fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration .

Complex Derivatives for Specific Targets

  • (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) Structural Difference: Embeds the triazolo-pyridazine core within a larger, multifunctional structure. Impact: Designed as a bromodomain and extraterminal (BET) inhibitor, this compound demonstrates the scaffold’s adaptability in targeting epigenetic regulators. The extended structure increases molecular weight but enhances specificity for BET proteins .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Potential Advantages Limitations
Target Compound (2,5-dimethoxybenzenesulfonyl) 404.44 Sulfonamide linker, methoxy substitutions Balanced polarity for solubility and binding Limited pharmacological data
CAS 1021263-59-1 (3,4-dimethoxybenzenesulfonyl) 404.44 Positional isomer Similar MW, divergent electronic properties Unclear target specificity
1-{3-Methyl-... dihydrochloride 299.19 (base) Methyl on triazolo, HCl salt High solubility Reduced structural complexity
AZD5153 ~600 (estimated) Bromodomain-targeting complex High specificity for BET proteins Large size may limit bioavailability

Research Findings and Implications

  • Synthetic Flexibility : The triazolo-pyridazine core accommodates diverse substituents, enabling tailored modifications for solubility (e.g., dihydrochloride salts ), target engagement (e.g., BET inhibitors ), or metabolic stability (e.g., fluorophenyl groups ).
  • Pharmacological Potential: Derivatives like AZD5153 validate the scaffold’s utility in epigenetic drug discovery, while sulfonamide-linked analogs (e.g., the target compound) remain underexplored but promising for enzyme inhibition .
  • Key Challenges : Balancing molecular complexity with bioavailability is critical. For instance, larger derivatives (e.g., AZD5153) may face pharmacokinetic hurdles despite high specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。